N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Description
The exact mass of the compound this compound is 294.12290909 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11(22)17-12-3-5-13(6-4-12)18-14-7-8-15(20-19-14)21-10-2-9-16-21/h2-10H,1H3,(H,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHNNLGVJMBMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound can be represented as C18H18N6O, with a molecular weight of approximately 342.38 g/mol. The compound features a pyrazole ring and a pyridazine moiety, which are critical for its biological activity.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions, including:
- Suzuki–Miyaura coupling : This method is commonly used for forming carbon-carbon bonds.
- Refluxing conditions : Often employed to facilitate the reaction between the pyrazole and pyridazine components.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazolyl-pyridazinyl moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to:
- Inhibition of enzymatic pathways : Resulting in altered cellular processes.
- Activation of signaling cascades : Leading to various biological effects such as apoptosis or cell proliferation inhibition.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting specific kinases involved in cell cycle regulation. For instance, related pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research on related pyrazole derivatives indicates their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
Case Studies
- Study on HDAC Inhibition :
- Cytotoxicity Against Cancer Cells :
Comparative Analysis
Scientific Research Applications
Chemistry
The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
Biological Activities
Research has indicated that N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit specific enzymes or modulate receptor activities, suggesting that this compound may interact with biological targets involved in disease pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, particularly in pathways related to inflammation and cancer progression. The interaction with specific molecular targets could lead to significant therapeutic outcomes.
Industrial Applications
The compound's unique properties make it suitable for developing new materials with specific functionalities. Its application in creating polymers or dyes is being explored due to its structural characteristics.
Case Studies
Several studies highlight the potential applications of this compound:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that similar compounds with pyrazole and pyridazine rings showed significant cytotoxic effects against various cancer cell lines, indicating the potential of this compound in cancer therapy .
- Antimicrobial Properties : Research has shown that compounds containing pyrazole motifs exhibit antimicrobial activities against several bacterial strains. This suggests that this compound could be further investigated for its efficacy as an antimicrobial agent .
Preparation Methods
Pyridazine Ring Construction
The 3-aminopyridazine scaffold is synthesized via cyclization of α,β-unsaturated carbonyl compounds with hydrazine. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-aminopyridazin-6(1H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 3-amino-6-chloropyridazine.
Reaction Conditions:
Pyrazole Ring Formation
The 1H-pyrazole-1-yl group is introduced via a cyclocondensation reaction. A 1,3-diketone (e.g., acetylacetone) reacts with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C, followed by warming to room temperature. This produces 3,5-dimethyl-1H-pyrazole, which is then alkylated at the 1-position using iodomethane in the presence of potassium carbonate (K₂CO₃).
Optimization Note:
Coupling Pyridazine and Pyrazole
The 6-chloropyridazine intermediate undergoes nucleophilic aromatic substitution (SNAr) with the pyrazole. Using dimethylformamide (DMF) as a solvent and potassium tert-butoxide (t-BuOK) as a base, the reaction proceeds at 100°C for 12 hours.
Representative Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KOtBu (1.2 equiv) |
| Temperature | 100°C |
| Time | 12 hours |
| Yield | 82% |
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.98 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.72 (d, J = 2.4 Hz, 1H, pyridazine-H), 2.51 (s, 3H, CH₃).
Functionalization with 4-Aminophenylacetamide
Synthesis of 4-Nitroaniline Precursor
4-Nitroaniline is acetylated using acetic anhydride in pyridine to form N-(4-nitrophenyl)acetamide. Reduction of the nitro group to an amine is achieved with hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.
Key Steps:
Buchwald-Hartwig Amination
The pyridazine-pyrazole intermediate couples with N-(4-aminophenyl)acetamide via a palladium-catalyzed amination. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C.
Optimized Protocol:
| Component | Quantity |
|---|---|
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 75% |
Critical Analysis:
-
Catalyst loading below 2 mol% results in incomplete conversion.
-
Cs₂CO₃ outperforms K₃PO₄ or KOtBu in minimizing side reactions.
Final Acetylation and Purification
The coupled product undergoes N-acetylation using acetic anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Purification via column chromatography (SiO₂, ethyl acetate/hexane) affords the final compound.
Reaction Metrics:
Purity Data:
Alternative Synthetic Routes and Comparative Evaluation
Ullmann Coupling Approach
An alternative to Buchwald-Hartwig amination employs copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in dimethyl sulfoxide (DMSO) at 130°C. While cost-effective, this method yields lower conversion (60%) and requires harsher conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time for the SNAr step but necessitates specialized equipment. Yields remain comparable (80%).
Scalability and Industrial Considerations
Kilogram-scale production employs continuous-flow reactors for the pyrazole cyclization and SNAr steps, enhancing reproducibility and safety. Key parameters include:
Challenges and Troubleshooting
Common Side Reactions
Q & A
Q. What experimental methods are recommended to confirm the structural identity and purity of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify aromatic protons, pyrazole/pyridazine ring positions, and acetamide linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
- Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm) .
Q. How can researchers design a synthetic route for this compound, considering regioselectivity and functional group compatibility?
- Methodology :
- Stepwise Synthesis :
Coupling of pyridazine-3-amine with 1H-pyrazole via Buchwald-Hartwig amination .
Acetylation of the aniline moiety using acetic anhydride under basic conditions .
- Key Considerations :
- Protect reactive groups (e.g., amines) during pyrazole introduction to avoid side reactions .
- Optimize solvent polarity (e.g., DMF for amide bond formation) and temperature (60–80°C) .
Q. What preliminary assays are used to evaluate the compound’s bioactivity in drug discovery?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based protocols .
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-H460) to assess IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in silico studies?
- Methodology :
- Data Validation :
- Replicate assays under standardized conditions (pH, temperature) to rule out experimental variability .
- Use molecular docking (e.g., AutoDock Vina) with updated protein structures (PDB) to refine binding predictions .
- ADMET Profiling : Perform in vitro metabolic stability (e.g., liver microsomes) to identify discrepancies caused by pharmacokinetic factors .
Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodology :
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Fragment Replacement : Substitute pyrazole with imidazole or triazole to evaluate binding affinity changes .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .
- QSAR Modeling : Train models (e.g., Random Forest) on bioactivity data to predict substituent effects .
Data Analysis and Interpretation
Q. How should researchers address inconsistencies in crystallographic data refinement for this compound?
- Methodology :
- SHELX Workflow :
Use SHELXD for phase determination and SHELXL for least-squares refinement .
Validate thermal displacement parameters (ADPs) to detect disorder in the pyridazine ring .
- Cross-Validation : Compare with NMR-derived dihedral angles to resolve ambiguities .
Q. What computational tools are recommended for predicting metabolic pathways and potential toxicity?
- Methodology :
- In Silico Tools :
- SwissADME : Predict CYP450 metabolism sites and rule-of-five violations .
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
- Experimental Validation : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .
Methodological Challenges
Q. How can researchers mitigate low yields during multi-step synthesis of pyridazine-pyrazole hybrids?
- Methodology :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. Pd(dba)) for coupling steps .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
